6-Bromo-4,8-dichloroquinazoline
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Overview
Description
6-Bromo-4,8-dichloroquinazoline is a halogenated quinazoline derivative Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,8-dichloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 6-bromo-2,4(1H,3H)-quinazolinedione with phosphorus oxychloride and N,N-diethylaniline under reflux conditions. The reaction mixture is then cooled, diluted with water and chloroform, and the organic layer is separated, dried, and purified by silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,8-dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and palladium catalysts are commonly used.
Cross-Coupling Reactions: Palladium or nickel catalysts, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines depending on the substituent introduced.
Cross-Coupling Reactions:
Scientific Research Applications
6-Bromo-4,8-dichloroquinazoline is used in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Employed in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of 6-Bromo-4,8-dichloroquinazoline depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors. The halogen atoms enhance its binding affinity and selectivity towards molecular targets. The exact pathways and molecular targets vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,4-dichloroquinazoline
- 2,4-Dichloro-5-methoxyquinazoline
- 2,4-Dichloro-5-fluoroquinazoline
- Ethyl 2,4-dichloroquinazoline-6-carboxylate
Uniqueness
The presence of halogens at these positions can enhance its ability to participate in cross-coupling reactions and increase its binding affinity in pharmaceutical applications .
Properties
Molecular Formula |
C8H3BrCl2N2 |
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Molecular Weight |
277.93 g/mol |
IUPAC Name |
6-bromo-4,8-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H |
InChI Key |
HITXWPIYOSHOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)Br |
Origin of Product |
United States |
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